molecular formula C19H16HgN4S B1623843 Mercury, phenyl((phenyldiazenecarbothioic acid-kappaS) 2-phenylhydrazidato-kappaN2)- CAS No. 56724-82-4

Mercury, phenyl((phenyldiazenecarbothioic acid-kappaS) 2-phenylhydrazidato-kappaN2)-

Cat. No.: B1623843
CAS No.: 56724-82-4
M. Wt: 533 g/mol
InChI Key: OVGGXKLIUTZBFI-UHFFFAOYSA-M
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Description

Mercury, phenyl((phenyldiazenecarbothioic acid-kappaS) 2-phenylhydrazidato-kappaN2)-: is a complex organomercury compound with the molecular formula C19H16HgN4S. This compound features a mercury atom bonded to a phenyl group and a phenyldiazenecarbothioic acid group, which is further connected to a phenylhydrazine moiety. Due to its unique structure, it has garnered interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of phenyldiazenecarbothioic acid with phenylhydrazine in the presence of mercury chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of large reactors, precise temperature control, and continuous monitoring to ensure product quality and yield. The process also involves purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.

Major Products Formed:

  • Oxidation: Formation of oxo-derivatives.

  • Reduction: Production of reduced mercury compounds.

  • Substitution: Generation of substituted phenylhydrazine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions. Its unique structure allows it to facilitate specific transformations that are difficult to achieve with other reagents.

Biology: In biological research, this compound has been studied for its potential antimicrobial properties. It has shown activity against certain bacteria and fungi, making it a candidate for developing new antibiotics.

Medicine: The compound has been investigated for its potential use in medicinal chemistry. Its ability to interact with biological molecules makes it a useful tool in drug discovery and development.

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the synthesis of advanced materials with specific characteristics.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with biological targets. The mercury atom in the compound can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzyme activity and other biological processes.

Molecular Targets and Pathways:

  • Thiol Groups: The primary target is the thiol groups in proteins.

  • Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.

Comparison with Similar Compounds

  • Phenylmercury Salicylate: Another organomercury compound with similar applications in chemistry and medicine.

  • Mercury Chloride: A simpler mercury compound used in various industrial and laboratory applications.

Uniqueness: The uniqueness of Mercury, phenyl((phenyldiazenecarbothioic acid-kappaS) 2-phenylhydrazidato-kappaN2)- lies in its complex structure and the specific reactivity it offers. This allows it to perform reactions and applications that are not possible with simpler mercury compounds.

Properties

IUPAC Name

[(Z)-N'-anilino-N-phenyliminocarbamimidoyl]sulfanyl-phenylmercury
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4S.C6H5.Hg/c18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12;1-2-4-6-5-3-1;/h1-10,14H,(H,16,18);1-5H;/q;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGGXKLIUTZBFI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN=C(N=NC2=CC=CC=C2)S[Hg]C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/N=C(/N=NC2=CC=CC=C2)\S[Hg]C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16HgN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56724-82-4
Record name Mercury, phenyl((2-phenyldiazenecarbothioic acid-kappaS) 2-phenylhydrazidato-kappaN2)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056724824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mercury, phenyl[(2-phenyldiazenecarbothioic acid-.kappa.S) 2-phenylhydrazidato-.kappa.N2]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mercury, phenyl((phenyldiazenecarbothioic acid-kappaS) 2-phenylhydrazidato-kappaN2)-
Reactant of Route 2
Mercury, phenyl((phenyldiazenecarbothioic acid-kappaS) 2-phenylhydrazidato-kappaN2)-
Reactant of Route 3
Mercury, phenyl((phenyldiazenecarbothioic acid-kappaS) 2-phenylhydrazidato-kappaN2)-
Reactant of Route 4
Mercury, phenyl((phenyldiazenecarbothioic acid-kappaS) 2-phenylhydrazidato-kappaN2)-
Reactant of Route 5
Mercury, phenyl((phenyldiazenecarbothioic acid-kappaS) 2-phenylhydrazidato-kappaN2)-
Reactant of Route 6
Mercury, phenyl((phenyldiazenecarbothioic acid-kappaS) 2-phenylhydrazidato-kappaN2)-

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